molecular formula C20H18N4O4 B2767661 2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide CAS No. 900008-56-2

2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B2767661
CAS No.: 900008-56-2
M. Wt: 378.388
InChI Key: ICLDYRSNIYSAOI-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 2,5-dimethylphenyl group and an acetamide moiety attached to a 2-nitrophenyl group. The compound’s structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Scientific Research Applications

2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The acetamide moiety is introduced by reacting the pyridazinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Nitration: The final step involves nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides or thioacetamides.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide
  • 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-chlorophenyl)acetamide

Uniqueness

2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13-7-8-14(2)15(11-13)16-9-10-20(26)23(22-16)12-19(25)21-17-5-3-4-6-18(17)24(27)28/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLDYRSNIYSAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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